molecular formula C22H16Cl2N2O3 B3550315 N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B3550315
M. Wt: 427.3 g/mol
InChI Key: PCTKZYXDBNHYTO-UHFFFAOYSA-N
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Description

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, analgesic, and anticancer properties . The unique structure of this compound, featuring a benzoxazole ring, contributes to its wide range of applications in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O3/c1-13-4-2-3-5-19(13)28-12-20(27)25-16-8-6-14(7-9-16)22-26-18-11-15(23)10-17(24)21(18)29-22/h2-11H,12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTKZYXDBNHYTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves the condensation of 5,7-dichloro-2-hydrazino-1,3-benzoxazole with various aromatic acetophenones in methanol using a catalytic amount of glacial acetic acid . This reaction yields the corresponding hydrazones, which are then subjected to the Vilsmeier–Haack reaction with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) to produce the desired benzoxazole derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring, potentially enhancing its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted benzoxazole compounds with different biological activities.

Mechanism of Action

The mechanism of action of N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound binds to certain enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide is unique due to its specific structural features, such as the presence of the 2-methylphenoxy group, which may enhance its biological activity compared to other benzoxazole derivatives. This structural uniqueness contributes to its potential as a versatile compound in various scientific research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide

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